molecular formula C17H26N2O3 B8067035 N-Propyl L-Z-isoleucinamide

N-Propyl L-Z-isoleucinamide

Cat. No.: B8067035
M. Wt: 306.4 g/mol
InChI Key: LZYZIYPOFBSJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl L-Z-isoleucinamide: is a synthetic compound with the molecular formula C17H26N2O3The compound is characterized by its benzyl (3-methyl-1-oxo-1-(propylamino)pentan-2-yl)carbamate structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl L-Z-isoleucinamide typically involves the reaction of isoleucine derivatives with propylamine under controlled conditions. The process includes steps such as protection of functional groups, coupling reactions, and deprotection. Common reagents used in the synthesis include acid chlorides, anhydrides, and carbamates .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in reactors with precise temperature and pressure control to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Propyl L-Z-isoleucinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: N-Propyl L-Z-isoleucinamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structural properties allow for the exploration of new therapeutic targets and the development of novel pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-Propyl L-Z-isoleucinamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-Propyl L-isoleucinamide
  • L-Z-Isoleucinamide
  • Benzyl carbamates

Comparison: N-Propyl L-Z-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZIYPOFBSJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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